Product packaging for 3,7,11-Trimethyldodec-2-enoic acid(Cat. No.:)

3,7,11-Trimethyldodec-2-enoic acid

Cat. No.: B8440553
M. Wt: 240.38 g/mol
InChI Key: IMCPOQXXXJCLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,11-Trimethyldodec-2-enoic acid is a branched-chain unsaturated fatty acid of significant interest in organic synthesis and chemical biology research. This compound features a classic terpenoid-inspired structure, sharing a carbon skeleton backbone with farnesyl and phytol derivatives, which makes it a valuable intermediate for the construction of more complex natural product analogs . Its molecular structure, characterized by a double bond at the 2-position and three methyl branches, provides a versatile platform for chemical modification and study of structure-activity relationships. Researchers utilize this acid as a key synthetic precursor. Its structure is closely related to (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoic acid, commonly known as Farnesoic acid, a well-known biosynthetic intermediate in juvenile hormone pathways . This similarity suggests potential applications in the synthesis of insect growth regulators or other biologically active terpenoid compounds. Furthermore, structural analogs of this compound, such as its methyl ester or dihydroxy derivatives, are subjects of study in chemical databases, indicating its relevance in exploratory organic chemistry and material science . The compound's properties also make it a candidate for use in Wittig olefination reactions to produce longer-chain polyene systems, as demonstrated in patents for the synthesis of precursors like lycopene . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B8440553 3,7,11-Trimethyldodec-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

3,7,11-trimethyldodec-2-enoic acid

InChI

InChI=1S/C15H28O2/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h11-13H,5-10H2,1-4H3,(H,16,17)

InChI Key

IMCPOQXXXJCLRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(=CC(=O)O)C

Origin of Product

United States

Ii. Biogeochemical Cycling and Microbial Transformations of 3,7,11 Trimethyldodec 2 Enoic Acid

Pathways of Formation from Acyclic Isoprenoid Precursors

The primary source of 3,7,11-Trimethyldodec-2-enoic acid is the degradation of acyclic isoprenoid precursors, with the most significant being phytol (B49457). Phytol is an abundant, long-chain alcohol that forms the tail of chlorophyll (B73375) molecules. nih.govuni-bonn.de

Enzymatic Degradation of Phytol and Phytenic Acids

The breakdown of phytol is a multi-step enzymatic process. Initially, phytol is oxidized to its corresponding aldehyde, phytenal, which is then further oxidized to form phytenic acid. nih.govresearchgate.net This conversion is a critical step in the catabolism of phytol and sets the stage for the formation of this compound.

While direct evidence for β-decarboxymethylation in the formation of this compound from phytenic acids is not explicitly detailed in the provided search results, the catabolism of isoprenoids often involves shortening of the carbon chain. In related pathways, such as the breakdown of the C20 phytanic acid to the C19 pristanic acid, an α-oxidation process occurs, which involves the removal of a single carbon atom. Further degradation proceeds via β-oxidation. It is through such chain-shortening mechanisms that the C15 skeleton of this compound is likely derived from larger C20 precursors like phytol and phytenic acids.

The geometry of the double bond in this compound is a key feature influenced by microbial activity. Marine bacteria have been shown to play a role in the stereospecific production of the (Z)-isomer of this compound. This stereospecificity is significant as it points to specific enzymatic control over the degradation process, where the spatial arrangement of atoms in the molecule is precisely determined by the active sites of bacterial enzymes.

Subsequent Metabolic Fates: β-Oxidation and Further Transformations

Once formed, this compound does not typically accumulate in large quantities. Instead, it is subject to further metabolic breakdown, primarily through the process of β-oxidation. researchgate.net In this pathway, the fatty acid chain is shortened by two carbon atoms in each cycle, yielding acetyl-CoA, which can then enter central metabolic pathways for energy production or biosynthesis. This process is a common fate for many fatty acids in microbial metabolism.

Environmental Distribution and Occurrence in Natural Matrices

The presence and concentration of this compound in the environment are direct reflections of the biological and chemical processes that form and degrade it.

Detection in Marine Sediments and Aquatic Environments

Reflecting its origins from the degradation of phytol, a component of phytoplankton, this compound has been detected in marine sediments and various aquatic environments. uni-bonn.de Its presence in these matrices serves as a biomarker, indicating the past or present biological activity and the degradation of chlorophyll-containing organic matter. The concentrations can vary depending on factors such as phytoplankton productivity, microbial community composition, and the physical and chemical conditions of the environment.

Biotic and Abiotic Influences on Environmental Concentrations

A detailed discussion of the biotic (e.g., microbial degradation, uptake by organisms) and abiotic (e.g., photodegradation, temperature, pH) factors that influence the concentration of this compound in the environment cannot be constructed. This is due to a lack of published studies that have measured the presence of this specific compound in various environmental matrices (soil, water, sediment) and subsequently investigated the factors affecting its abundance and persistence.

Microbial Communities and Enzymatic Systems Involved in this compound Biogenesis

There is no specific information available in the scientific literature identifying the microbial communities or the particular enzymatic systems responsible for the biosynthesis of this compound. While it is structurally an isoprenoid acid, and the general pathways for isoprenoid biosynthesis are well-understood, the specific enzymes and organisms that produce this saturated derivative have not been characterized. Research has not yet elucidated whether it is a primary metabolic product of certain microorganisms or a secondary modification product of a more common precursor.

Due to this lack of primary research, the creation of detailed research findings and interactive data tables as requested is not feasible.

Iii. Synthetic Approaches and Chemical Modifications of 3,7,11 Trimethyldodec 2 Enoic Acid

De Novo Chemical Synthesis Methodologies

The construction of the 3,7,11-trimethyldodec-2-enoic acid backbone can be achieved through various synthetic strategies, including both biological and chemical routes.

Established Synthetic Routes for this compound

While extensive literature on the de novo chemical synthesis of this compound is not widespread, its formation has been identified as a metabolic product in certain marine bacteria. For instance, during the aerobic degradation of phytol (B49457), some bacteria produce the Z-isomer of this compound. This biosynthetic pathway involves the oxidative degradation of the larger C20 phytol molecule.

A plausible and established de novo chemical synthesis can be adapted from methods used for similar isoprenoid acids, such as phytanic acid. researchgate.netnih.gov This approach involves a multi-step sequence:

  • Hydrogenation of Farnesol (B120207): The synthesis can commence with the readily available sesquiterpene alcohol, farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol). Catalytic hydrogenation of farnesol, for example using a platinum catalyst (Adams' catalyst), reduces the double bonds in the carbon chain to yield 3,7,11-trimethyldodecan-1-ol (saturated farnesol). researchgate.net
  • Oxidation to the Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde, 3,7,11-trimethyldodecanal. This can be achieved using various modern oxidation reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to prevent over-oxidation to the carboxylic acid.
  • Chain Elongation and Formation of the α,β-Unsaturated Acid: The final α,β-unsaturated acid moiety is typically installed using an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is particularly suitable for this transformation. wikipedia.orgacs.org The aldehyde (3,7,11-trimethyldodecanal) is reacted with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base to form an α,β-unsaturated ester. Subsequent hydrolysis of the ester yields the target this compound.
  • The table below summarizes these primary synthetic strategies.

    Table 1: Summary of Synthetic Routes for this compound

    Route TypeStarting MaterialKey IntermediatesKey ReactionsReference
    BiosyntheticPhytolPhytenic AcidBacterial α- and β-oxidation researchgate.net
    Chemical SynthesisFarnesol3,7,11-Trimethyldodecanol, 3,7,11-TrimethyldodecanalCatalytic Hydrogenation, Oxidation, Horner-Wadsworth-Emmons Olefination researchgate.netresearchgate.net

    Stereo-controlled Synthesis for Specific Isomers

    Control over the stereochemistry at the C2-C3 double bond (E/Z isomerism) is a key aspect of synthesizing specific isomers of this compound.

  • Biological Stereoselectivity: In the metabolic degradation of phytol by marine bacteria such as Pseudomonas nautica, only the Z-isomer of this compound was detected. This indicates that the enzymatic machinery involved in the metabolic pathway exhibits high stereocontrol, exclusively forming the Z-configured double bond.
  • Chemical Stereoselectivity: In chemical synthesis, the Horner-Wadsworth-Emmons reaction offers a degree of stereocontrol. wikipedia.org
  • The traditional HWE reaction using unstabilized phosphonate ylides or standard phosphonate reagents like triethyl phosphonoacetate generally favors the formation of the (E)-alkene. wikipedia.orgdntb.gov.ua
  • To favor the (Z)-alkene, modified HWE reagents can be employed. For example, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters) in the presence of specific base and solvent combinations (e.g., KHMDS and 18-crown-6 (B118740) in THF) to strongly favor the Z-isomer. researchgate.net Other specialized phosphonate reagents, such as (diphenylphosphono)acetamides, have also been developed to yield Z-α,β-unsaturated products with high selectivity. researchgate.net
  • Derivatization Strategies for Analog Development

    The carboxylic acid functional group of this compound serves as a versatile handle for chemical modification, enabling the development of various analogs, most notably esters.

    Esterification Reactions: Formation of Methyl Esters and Other Fatty Acid Conjugates

    Esterification is a fundamental derivatization strategy for carboxylic acids. libretexts.orgchemguide.co.uk Methyl esters are common derivatives used for analysis (e.g., by gas chromatography) or as intermediates in further reactions.

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) to form the methyl ester) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible and is typically heated to drive it towards completion.
  • Carbodiimide-Mediated Esterification: For more sensitive substrates or milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used. organic-chemistry.org In this method, the carboxylic acid is activated by DCC, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which then reacts with the alcohol to form the ester. This method, known as the Steglich esterification, is highly efficient and can be performed at room temperature. organic-chemistry.org
  • Other fatty acid conjugates can be synthesized by using different alcohols in these esterification reactions, allowing for the attachment of various functional groups or molecular scaffolds.

    Creation of Isoprenoid Wax Esters Incorporating the this compound Moiety

    Isoprenoid wax esters are lipids formed by the esterification of an isoprenoid acid with an isoprenoid alcohol. These molecules are known to be storage compounds in certain microorganisms.

  • Biosynthesis: In bacteria like Marinobacter hydrocarbonoclasticus, the biosynthesis of isoprenoid wax esters occurs in a two-step enzymatic process. researchgate.net First, an isoprenoid fatty acid (like phytenic acid) is activated to its coenzyme A (CoA) thioester by an isoprenoid-specific CoA synthetase. Second, a wax ester synthase enzyme catalyzes the transfer of the isoprenoid acyl group from the CoA thioester to an isoprenoid alcohol (like phytol) to form the final wax ester. dntb.gov.uaresearchgate.net This pathway provides a biological precedent for the formation of wax esters from acids like this compound and alcohols like farnesol or phytol.
  • Chemical Synthesis: The chemical synthesis of such wax esters can be achieved using the standard esterification methods described previously (e.g., Fischer or Steglich esterification). In this case, this compound would be reacted directly with an isoprenoid alcohol such as farnesol, geraniol, or phytol to create the desired wax ester conjugate.
  • Table 2: Derivatization Strategies for this compound

    Derivatization StrategyReactantsKey Reagents/CatalystsProductReference
    Fischer EsterificationThis compound, MethanolH₂SO₄ (conc.)Methyl 3,7,11-trimethyldodec-2-enoate masterorganicchemistry.commasterorganicchemistry.com
    Steglich EsterificationThis compound, Alcohol (R-OH)DCC, DMAPAlkyl 3,7,11-trimethyldodec-2-enoate organic-chemistry.org
    Isoprenoid Wax Ester Synthesis (Chemical)This compound, FarnesolDCC, DMAP or H₂SO₄Farnesyl 3,7,11-trimethyldodec-2-enoate-
    Isoprenoid Wax Ester Synthesis (Biological)Isoprenoid Acid, Isoprenoid AlcoholIsoprenoid CoA Synthetase, Wax Ester SynthaseIsoprenoid Wax Ester dntb.gov.uaresearchgate.net

    Iv. Biological and Ecological Significance of 3,7,11 Trimethyldodec 2 Enoic Acid and Its Derivatives

    Functional Roles in Microbial Physiology and Metabolism

    3,7,11-Trimethyldodec-2-enoic acid is a recognized intermediate in the microbial breakdown of phytol (B49457), a component of chlorophyll (B73375). researchgate.netuni-bonn.de Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol), with its branched structure, is a recalcitrant molecule, and its degradation is a key step in the recycling of carbon from plant biomass in various environments, including marine sediments. researchgate.netresearchgate.net

    The degradation of phytol by microbial communities, under both aerobic and denitrifying conditions, proceeds through a series of enzymatic steps. researchgate.net One of the proposed pathways involves the initial oxidation of phytol to phytenic acid. Subsequent degradation of phytenic acid can occur through alternating β-decarboxymethylation and β-oxidation reactions. researchgate.net This process leads to the formation of shorter-chain isoprenoid acids, including this compound. The detection of (Z)-3,7,11-trimethyldodec-2-enoic acid in marine sediments supports its role as a transient intermediate in this degradation pathway. researchgate.net

    The breakdown of phytol is crucial for the cycling of carbon and other nutrients locked within this abundant biomolecule. The microbial communities capable of this degradation play a vital role in making this carbon available to other organisms in the ecosystem.

    The metabolism of branched-chain compounds like phytol and its derivatives, including this compound, provides insights into the metabolic versatility and adaptive strategies of bacteria. The methyl branches in these molecules pose a challenge to the standard β-oxidation pathway used for straight-chain fatty acids. nih.gov

    Bacteria have evolved specialized enzymatic machinery to circumvent these metabolic blocks. The degradation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a saturated derivative of phytenic acid, is a well-studied example. nih.govnih.gov In many organisms, the degradation of phytanic acid is initiated by an α-oxidation step in peroxisomes to remove the methyl group at the β-position, allowing subsequent β-oxidation to proceed. nih.gov The accumulation of phytanic acid is associated with certain inherited metabolic disorders in humans, highlighting the importance of these specialized degradation pathways. nih.govnih.gov

    The study of how microbial communities degrade complex isoprenoids like phytol and its intermediates reveals the intricate metabolic networks that underpin biogeochemical cycles. It also highlights the potential of microorganisms for bioremediation of environments contaminated with recalcitrant organic compounds.

    Bioactivity Investigations of Derived Compounds

    Research has shown that methyl ester derivatives of this compound can exhibit insecticidal properties. While direct studies on the insecticidal activity of the acid itself are limited, the esterified form, methyl 3,7,11-trimethyldodec-2-enoate, has been investigated. The indiscriminate use of synthetic pesticides has led to concerns about their impact on human health and the environment, driving research into alternative, naturally derived insecticides. nih.gov

    The insecticidal activity of methyl 3,7,11-trimethyldodec-2-enoate can be understood within the broader context of isoprenoid-derived compounds that affect insect physiology. Isoprenoids are a large and diverse class of organic molecules that play numerous roles in insects, including acting as hormones and pheromones. nih.govmtu.edu

    Juvenile hormones (JHs) are a group of sesquiterpenoids that are crucial for regulating insect development, metamorphosis, and reproduction. wikipedia.orgnih.gov They prevent the transition from the larval to the adult stage. Synthetic analogs of juvenile hormones, known as juvenile hormone analogs (JHAs), are used as insecticides. wikipedia.orgnih.gov These compounds disrupt the normal development of insects, leading to their death or preventing them from reaching reproductive maturity. nih.gov

    Many isoprenoid compounds, due to their structural similarity to juvenile hormones, can exhibit juvenile hormone activity. nih.gov The biosynthesis of juvenile hormones and other isoprenoids in insects follows the mevalonate (B85504) pathway. wikipedia.org The insecticidal and developmental effects of various isoprenoid-derived compounds highlight the importance of this class of molecules as potential targets for pest control. The study of compounds like methyl 3,7,11-trimethyldodec-2-enoate contributes to our understanding of the structure-activity relationships of isoprenoids and their potential application in developing more specific and environmentally benign insecticides.

    V. Advanced Analytical and Spectroscopic Characterization of 3,7,11 Trimethyldodec 2 Enoic Acid

    Chromatographic Separation Techniques

    Chromatographic methods are indispensable for isolating and quantifying 3,7,11-trimethyldodec-2-enoic acid from complex mixtures and for separating its isomers.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

    Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique's high resolution allows for the separation of closely related isomers, which is critical for this compound due to the potential for both geometric (cis/trans) and positional isomers. The separation is typically achieved on a capillary column with a specific stationary phase that interacts differently with the various isomers, leading to different retention times. Chiral chromatography, a specialized form of gas chromatography, can be employed to separate enantiomers by using a chiral stationary phase. gcms.cz

    The mass spectrometer component of GC-MS provides crucial information for the identification of the separated isomers. As each isomer elutes from the GC column, it is ionized, and the resulting mass spectrum shows the molecular ion peak as well as a characteristic fragmentation pattern. While isomers will have the same molecular weight, their fragmentation patterns can differ, aiding in their individual identification. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra that can be used to compare and identify unknown compounds. nih.gov The development of comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) has further enhanced the ability to separate and quantify individual isomers of complex aromatic compounds. umanitoba.ca

    Parameter Description Relevance to this compound Analysis
    Stationary Phase The coating inside the GC column that interacts with the analytes.The choice of stationary phase (e.g., cyanopropyl-dimethyl polysiloxane) is critical for resolving geometric and positional isomers. Chiral stationary phases are necessary for separating enantiomers. gcms.cz
    Carrier Gas An inert gas (e.g., helium, hydrogen) that carries the sample through the column.The linear velocity of the carrier gas affects the efficiency of the separation. gcms.cz
    Temperature Program A controlled increase in the column temperature during the analysis.Optimizing the temperature program is essential for achieving good separation of isomers with different boiling points.
    Ionization Method The technique used to create ions from the analyte molecules (e.g., electron ionization).Electron ionization (EI) is a common method that produces reproducible fragmentation patterns useful for identification. uva.nl
    Mass Analyzer The component that separates ions based on their mass-to-charge ratio.Provides the mass spectrum, including the molecular ion peak and fragment ions, which are key for structural elucidation.

    High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

    High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including carboxylic acids like this compound. cnrs.frnih.gov It is particularly useful for quantitative analysis, providing precise measurements of the compound's concentration in a sample. cnrs.fr HPLC can also be used for qualitative analysis, identifying the compound based on its retention time. cnrs.fr

    The separation in HPLC is achieved by passing the sample through a column packed with a stationary phase and a liquid mobile phase. For carboxylic acids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water with an acid modifier. nih.govscielo.br The choice of column and mobile phase composition is crucial for optimizing the separation. nih.govachrom.be Detection is often performed using a UV detector, as the carboxylic acid group and any double bonds in the structure absorb UV light. cnrs.frscielo.br For enhanced sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS). uva.nl

    Parameter Description Relevance to this compound Analysis
    Stationary Phase The solid packing material inside the HPLC column (e.g., C8, C18).The choice of stationary phase influences the retention and separation of the analyte from other components in the sample. nih.gov
    Mobile Phase The liquid that carries the sample through the column.A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve better separation of complex mixtures. nih.gov
    Detector The device that measures the analyte as it elutes from the column (e.g., UV, MS).UV detection is common for unsaturated carboxylic acids. Mass spectrometry provides more definitive identification. cnrs.frscielo.br
    Flow Rate The speed at which the mobile phase is pumped through the column.Affects the retention time and the efficiency of the separation. nih.gov
    Injection Volume The amount of sample introduced into the HPLC system.Needs to be optimized for good peak shape and to avoid overloading the column. cnrs.fr

    Spectroscopic Approaches for Structural Confirmation

    Spectroscopic techniques are essential for confirming the molecular structure of this compound and for determining its stereochemistry.

    Utility of Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns

    Mass spectrometry (MS) provides valuable information about the molecular weight and structure of a compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

    For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at various points along the carbon chain. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The presence of double bonds and methyl branches in this compound would lead to characteristic fragment ions, helping to confirm the positions of these functional groups. The analysis of these patterns, often aided by comparison to spectral databases, is a powerful tool for structural elucidation. libretexts.org

    Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and stereochemistry of organic molecules. researchgate.net Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

    In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide a wealth of information. The proton on the double bond at the 2-position would appear in a characteristic region of the spectrum, and its coupling to the adjacent protons would help to determine the geometry (E or Z) of the double bond. The signals for the methyl groups would also provide information about their location and the stereochemistry of the chiral centers at positions 7 and 11.

    The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms in the double bond and the chiral centers are particularly informative for stereochemical assignment. Advanced NMR techniques, such as 2D NMR (e.g., COSY, NOESY, HMQC, HMBC), can be used to establish the connectivity between protons and carbons and to determine the relative stereochemistry of the chiral centers. researchgate.net Theoretical calculations of NMR chemical shifts can also be used to support the experimental data and confirm the assigned structure and stereochemistry. researchgate.net

    NMR Technique Information Provided Relevance to this compound Analysis
    ¹H NMR Number of different proton environments, their chemical shifts, and proton-proton coupling.Determines the connectivity of protons, the geometry of the double bond, and provides information about the stereochemistry of chiral centers.
    ¹³C NMR Number of different carbon environments and their chemical shifts.Confirms the carbon skeleton and provides information about the chemical environment of each carbon, including those in the double bond and chiral centers.
    DEPT Distinguishes between CH, CH₂, and CH₃ groups.Helps to assign the signals in the ¹³C NMR spectrum.
    COSY Shows correlations between coupled protons.Establishes the proton connectivity throughout the molecule.
    NOESY Shows correlations between protons that are close in space.Helps to determine the relative stereochemistry of the chiral centers and the geometry of the double bond.
    HMQC/HSQC Shows correlations between protons and the carbons to which they are directly attached.Assigns protons to their corresponding carbons.
    HMBC Shows correlations between protons and carbons that are two or three bonds away.Establishes long-range connectivity and helps to piece together the entire molecular structure.

    Vi. Research Perspectives and Future Directions in 3,7,11 Trimethyldodec 2 Enoic Acid Studies

    Advanced Studies on Microbial Enzymes and Genetic Regulation in Isoprenoid Degradation

    The microbial breakdown of isoprenoids like phytol (B49457) into smaller molecules such as 3,7,11-trimethyldodec-2-enoic acid is a critical component of global carbon cycling. Future research will delve deeper into the specific enzymes and genetic regulatory networks that govern these degradation pathways in various microorganisms.

    Advanced studies are needed to identify and characterize the full suite of enzymes responsible for the degradation of phytol and its intermediates. While processes like β-oxidation and β-decarboxymethylation have been identified as key steps, the specific enzymes catalyzing these reactions in different microbial species are not fully understood. nih.gov For instance, the conversion of phytol to phytenic acid is a known step, but the subsequent metabolism to this compound and beyond involves a series of enzymatic reactions that require further elucidation. researchgate.net The identification of novel enzymes could reveal new biochemical strategies for cleaving branched-chain fatty acids.

    Furthermore, understanding the genetic regulation of these pathways is crucial. Research on the genetic regulation of isoprene (B109036) metabolism in bacteria like Rhodococcus has shown that these pathways are often inducible, meaning their expression is triggered by the presence of the substrate. nih.gov Future investigations should focus on identifying the transcription factors, promoters, and signaling molecules that control the expression of phytol degradation genes in marine and soil bacteria. This knowledge could be harnessed for biotechnological applications, such as engineering microorganisms for enhanced bioremediation of environments contaminated with plant-derived organic matter.

    Research AreaKey ObjectivesPotential Impact
    Enzyme Discovery Isolate and characterize novel enzymes in the phytol degradation pathway.Uncover new biocatalysts for industrial applications.
    Pathway Elucidation Map the complete metabolic network from phytol to central metabolites.Improve models of carbon cycling in various ecosystems.
    Genetic Regulation Identify regulatory elements (promoters, transcription factors) controlling pathway expression.Enable genetic engineering of microbes for enhanced degradation capabilities.
    Comparative Genomics Analyze genomes of diverse microorganisms to understand the evolution of degradation pathways.Reveal the distribution and diversity of isoprenoid metabolism in nature.

    Development of Novel Synthetic Routes for Stereoselective Production and Derivative Generation

    The precise chemical structure of this compound, particularly the stereochemistry of its double bond (E/Z isomerism) and chiral centers, is critical for its biological function and its utility as a biomarker. The development of novel, highly stereoselective synthetic routes is a key area for future research.

    Current synthetic methods often result in mixtures of stereoisomers, which can be challenging to separate and may confound biological studies. Future synthetic strategies will likely focus on methods that provide high control over the geometry of the C2-C3 double bond. Techniques such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Julia-Kocienski olefination could be further optimized for the stereoselective synthesis of the (Z)- and (E)-isomers of this compound. lookchem.com Moreover, modern cross-coupling reactions, such as Stille and Suzuki couplings, offer powerful tools for the construction of the carbon skeleton with high stereofidelity. researchgate.netchemrxiv.org

    The generation of a library of derivatives of this compound is also a promising research direction. By systematically modifying the structure, for example, by altering the length of the alkyl chain, introducing different functional groups, or modifying the carboxylic acid moiety, researchers can probe the structure-activity relationships of this molecule. Access to a diverse set of derivatives is essential for exploring potential applications in areas such as pharmaceuticals, agrochemicals, and materials science.

    Synthetic StrategyTargetAdvantages
    Modified Olefination Reactions Stereoselective formation of the C2-C3 double bond (E or Z).High potential for stereocontrol, use of readily available starting materials.
    Palladium-Catalyzed Cross-Coupling Convergent and stereospecific assembly of the carbon backbone.Mild reaction conditions, high functional group tolerance.
    Chiral Pool Synthesis Utilization of enantiopure starting materials to control stereocenters.Predictable stereochemical outcome.
    Combinatorial Synthesis Rapid generation of a library of derivatives with varied substituents.Facilitates high-throughput screening for biological activity.

    Investigation of Broader Ecological Impacts and Biogeochemical Roles in Diverse Environments

    As a degradation product of chlorophyll (B73375), this compound is intrinsically linked to primary productivity and the subsequent fate of organic matter in aquatic and terrestrial ecosystems. geologyscience.ruresearchgate.net Future research will aim to broaden our understanding of its ecological impacts and biogeochemical significance.

    This isoprenoid acid can serve as a sensitive biomarker for specific biogeochemical processes. For instance, the ratio of different phytol degradation products can provide insights into the dominant degradation pathways (e.g., aerobic versus anaerobic) and the environmental conditions (e.g., oxic versus anoxic) in a given location. nih.gov Expanding the application of these biomarkers to a wider range of environments, including freshwater systems, soils, and extreme environments, will enhance our ability to trace carbon flow and microbial activity.

    Furthermore, the ecological role of this compound itself remains largely unexplored. It is possible that this molecule, and other related isoprenoids, act as signaling molecules in microbial communities, influencing processes such as quorum sensing, biofilm formation, or symbiotic interactions. Investigating these potential infochemical roles could reveal new layers of complexity in microbial ecology and the chemical communication that structures microbial ecosystems. nih.gov

    Research FocusKey QuestionsSignificance
    Biomarker Application How do ratios of phytol metabolites reflect specific environmental conditions?Improved reconstruction of past and present environmental conditions.
    Global Distribution What are the concentrations and distributions of this acid in various global ecosystems?Enhanced models of the global carbon cycle.
    Trophic Transfer Is this compound transferred through food webs, and what are its effects on higher organisms?Understanding the fate of primary production in ecosystems.
    Infochemical Function Does this acid mediate interactions between microorganisms?Revealing novel mechanisms of microbial communication and ecosystem function.

    Exploration of Structure-Activity Relationships in Bioactive Derivatives for Targeted Applications

    The structural features of this compound, including its branched alkyl chain and carboxylic acid functionality, suggest that it and its derivatives could possess interesting biological activities. A systematic exploration of the structure-activity relationships (SAR) of these compounds is a promising avenue for future research.

    By creating and testing a library of derivatives, as mentioned in section 6.2, researchers can identify the key structural motifs responsible for any observed bioactivity. For example, studies on other fatty acid derivatives have shown that chain length, polarity, and bulkiness can significantly impact biological potency and in vivo behavior. nih.gov Similar principles could apply to derivatives of this compound. Computational modeling and quantitative structure-activity relationship (QSAR) studies can complement experimental work to predict the activity of new derivatives and guide synthetic efforts. acs.org

    Potential applications for bioactive derivatives are diverse. They could be investigated for antimicrobial, anti-inflammatory, or anticancer properties, as has been the case for many other isoprenoid compounds. nih.gov Additionally, their structural similarity to signaling molecules could be exploited for the development of probes to study biological pathways or as modulators of cellular processes. The ability of some bacteria to metabolically depend on host isoprenoids suggests that targeting these pathways could be a therapeutic strategy. nih.gov

    Area of InvestigationMethodological ApproachPotential Outcome
    High-Throughput Screening Test a library of derivatives against various biological targets (e.g., enzymes, receptors, cell lines).Identification of lead compounds for drug discovery.
    QSAR and Molecular Modeling Correlate chemical structure with biological activity to build predictive models.Rational design of more potent and selective derivatives.
    Mechanism of Action Studies Elucidate the molecular mechanisms by which active derivatives exert their effects.Deeper understanding of biological pathways and potential for new therapeutic targets.
    Biotechnological Applications Explore the use of derivatives as biopesticides, surfactants, or specialty chemicals.Development of novel, bio-based products.

    Q & A

    Q. How can isotopic labeling (e.g., ¹³C) enhance metabolic tracing studies of this compound in vivo?

    • Methodological Answer :
    • Synthesize ¹³C-labeled analogs at the carboxyl or methyl branches using K¹³CN in Strecker synthesis.
    • Track incorporation into lipid pools via LC-MS/MS in rodent plasma, with MRM transitions specific to labeled fragments.
    • Use kinetic modeling (e.g., SAAM II) to estimate turnover rates in β-oxidation pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.